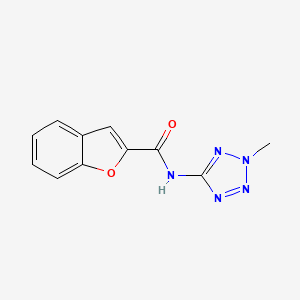

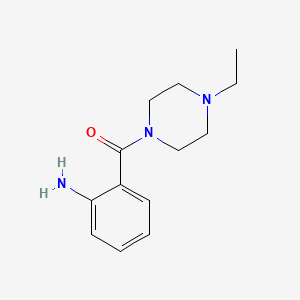

![molecular formula C22H22O7 B2987061 methyl 2-{[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}propanoate CAS No. 869341-41-3](/img/structure/B2987061.png)

methyl 2-{[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}propanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of coumarin, a type of phenolic compound . It has a chromen-6-yl group, which is a common feature of coumarins, and a propanoate ester group . The presence of methoxy groups suggests that it is a methoxy derivative of coumarin .

Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by the fused benzene and pyrone rings of the chromen-6-yl group, with methoxy groups attached to the benzene ring and a propanoate ester group attached via an oxygen atom .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, coumarin derivatives are known to undergo reactions such as hydrolysis, reduction, and various types of ring-opening reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the ester group would likely make it polar and potentially capable of participating in hydrogen bonding .Wissenschaftliche Forschungsanwendungen

Multicomponent Synthesis Approach

A multicomponent protocol has been developed for synthesizing substituted methyl 3-(3-hydroxy-4-oxo-4H-chromen-2-yl)propanoates, a category related to the compound . This method employs 3-hydroxy-4H-chromen-4-one with carbonyl compounds and Meldrum’s acid, highlighting the ease of obtaining starting materials, mild reaction conditions, and the environmental benefit of atom economy. The simplicity of the procedure and avoidance of chromatographic purifications make this approach noteworthy for the synthesis of structurally related compounds (Komogortsev, Melekhina, & Lichitsky, 2022).

Structural Insights

Significant research has been focused on the structural elucidation of compounds within this chemical family. For instance, the crystal structure of 2-(3,4-Dimethoxyphenyl)-5,7-dihydroxy-6,8-dimethoxy-4H-chromen-4-one has been detailed, providing insights into the planarity and intramolecular hydrogen bonding patterns that might influence the biological activity and synthesis pathways of related compounds (Watson, Kashyap, Gao, & Mabry, 1991).

Reaction with S-methylisothiosemicarbazide

A notable reaction involving ethyl 2-oxo-3-(4-oxo-4Н-chromen-2-yl)propanoates with S-methylisothiosemicarbazide hydroiodide has been studied, yielding 3-methylsulfanyl-6-[(4-oxo-4Н-chromen-2-yl)methyl]-1,2,4-triazin-5(2H)-ones and 6-[(4-oxo-4Н-chromen-2-yl)methyl]-1,2,4-triazine-3,5(2Н,4Н)-diones. This reaction showcases the potential for diversifying the chemical space around the core structure of our compound of interest through heterocyclic ring formation (Vetyugova, Nashtatik, Safrygin, & Sosnovskikh, 2018).

Physiological Effects Study

While direct studies on the compound of interest might be limited, related research on methyl 2-[4(2,4-dichlorophenoxy)phenoxy] propanoate has explored its physiological effects on plants, providing a glimpse into how similar compounds might interact with biological systems. This particular study examined the auxin antagonist properties and the effects on root growth, suggesting potential agricultural applications or considerations for environmental impact (Shimabukuro, Shimabukuro, Nord, & Hoerauf, 1978).

Wirkmechanismus

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .

Pharmacokinetics

The compound may be metabolized by esterases or cytochrome P450 enzymes, and excreted via the kidneys .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For example, the pH of the environment may affect the ionization state of the compound, which can influence its absorption and distribution. Temperature can affect the rate of chemical reactions, including the metabolism of the compound .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl 2-[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-6-yl]oxypropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O7/c1-12-16-11-15(28-13(2)21(23)27-5)7-9-17(16)29-22(24)20(12)14-6-8-18(25-3)19(10-14)26-4/h6-11,13H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYIRRFGACTWCAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=C(C=C2)OC(C)C(=O)OC)C3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 2-{[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}propanoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

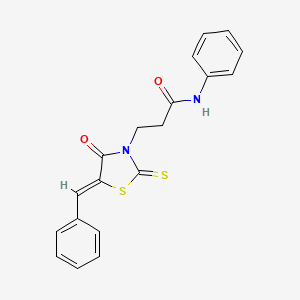

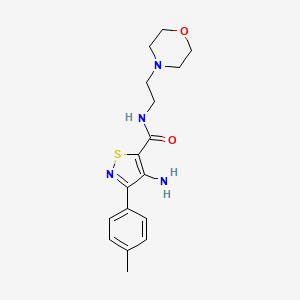

![methyl 4-(2-((8-fluoro-5H-pyrimido[5,4-b]indol-4-yl)thio)acetamido)benzoate](/img/structure/B2986979.png)

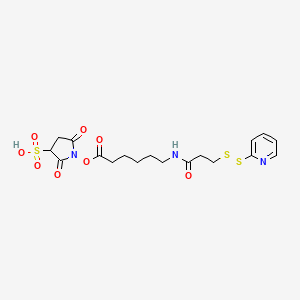

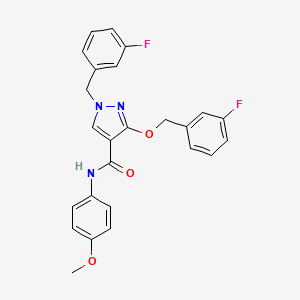

![4-Chloro-5-methylbenzo[d]oxazol-2-amine](/img/structure/B2986992.png)

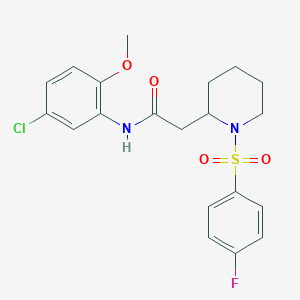

![3-[(4-methylbenzyl)sulfanyl]-1-(2-methylphenyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2986993.png)

![3-[4-Chloro-5-(difluoromethyl)pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2986995.png)

![2-([1,1'-biphenyl]-4-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2986997.png)

![4-Chloro-5,6-dimethyl-2-pyridin-3-ylthieno[2,3-d]pyrimidine](/img/structure/B2986998.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-cyclopropylidenepiperidine-1-carboxamide](/img/structure/B2987001.png)